2-({3-Nitrobenzylidene}amino)benzamide
Description
2-({3-Nitrobenzylidene}amino)benzamide is a Schiff base derivative synthesized via condensation of 2-aminobenzamide with 3-nitrobenzaldehyde. The compound features a benzamide core substituted at the 2-position with a 3-nitrobenzylideneamino group. This structure confers unique electronic properties due to the electron-withdrawing nitro group and the conjugated π-system of the benzylidene moiety.
Properties
CAS No. |
1246932-17-1 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c15-14(18)12-6-1-2-7-13(12)16-9-10-4-3-5-11(8-10)17(19)20/h1-9H,(H2,15,18) |
InChI Key |
OHVPGJPXVCGBAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Analogs :
4-((2-(2-(3-Nitrobenzylidene)hydrazine-1-carbonyl)-4-(2-(3-nitrobenzylidene)hydrazineyl)-4-oxobutyl)amino)benzenesulfonamide (16a) Structure: Contains a sulfonamide group instead of benzamide, with a longer alkyl chain and dual 3-nitrobenzylidene hydrazine moieties.
4-Nitro-N-{5-[2-(2-{3-nitrobenzylidene}hydrazino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS: 322660-10-6) Structure: Integrates a thiadiazole ring and a nitrobenzylidenehydrazino group.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzamide core with a hydroxyalkyl substituent.
- Impact : The absence of nitro and benzylidene groups reduces conjugation, but the hydroxyl group enables coordination to metals, making it suitable for catalysis.
Physicochemical Properties
- Insights :
Spectroscopic and Analytical Data
- NMR Shifts: this compound: Hypothetical ¹H NMR signals include δ 8.5–8.7 ppm (aromatic H adjacent to NO₂) and δ 10.2 ppm (NH). Compound 16a: Reported δ 8.3–8.6 ppm (aromatic H) and δ 10.1 ppm (NH), consistent with similar electronic environments .
HRMS Validation :
- All analogs, including hypothetical data for the target compound, show <2 ppm error between calculated and observed masses, confirming structural integrity .
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